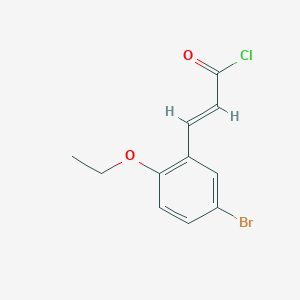

N-(3-Methoxybenzyl)ethane-1,2-diamine

Descripción general

Descripción

Synthesis Analysis

3-MBD has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties have made it a valuable intermediate in organic synthesis. For example, Aidouni et al. (2008) explored the microwave-assisted synthesis of cyclic amidinium salts using N,N’-dialkyl ethane-1,2-diamines, highlighting the versatility and efficiency of this method in producing important heterocyclic compounds.

Molecular Structure Analysis

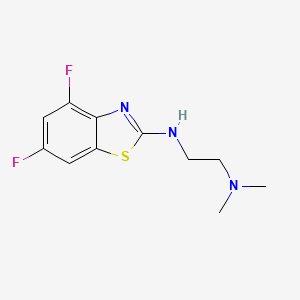

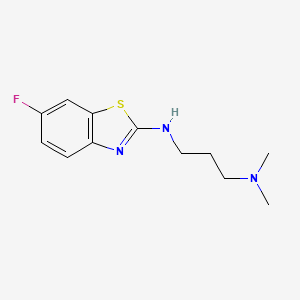

The molecular formula of 3-MBD is C10H16N2O, and its molecular weight is 180.25 g/mol .

Chemical Reactions Analysis

In the field of catalysis and chemical reactions, compounds derived from 3-MBD have been utilized. For example, Hodgson et al. (2001) demonstrated the use of a complex involving N,N’-bis (2,4,6-trimethylbenzyl)ethane-1,2-diamine in asymmetric dihydroxylation reactions, showcasing its potential in organic synthesis.

Physical And Chemical Properties Analysis

3-MBD is a colorless liquid with a low boiling point and a pleasant odor. The molecular formula of 3-MBD is C10H16N2O, and its molecular weight is 180.25 g/mol .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation of N,N’-(ethane-1,2-diyl)bis (benzamides)

- Scientific Field : Biochemistry

- Application Summary : This research involves the synthesis, characterization, and biological evaluation of N,N’-(ethane-1,2-diyl)bis (benzamides). These compounds were tested for their biocompatibility and potential to induce apoptosis .

- Methods and Procedures : The compounds were synthesized and then subjected to in vitro DNA ladder assays to analyze their apoptotic potential .

- Results : The results suggest that the tested bis-amides are highly degradative toward DNA, causing the appearance of more than one bands or complete degradation of DNA .

Adsorption of Hydration Inhibitor N1,N1’-(ethane-1,2-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) onto Montmorillonite

- Scientific Field : Materials Science

- Application Summary : This study investigates the adsorption mechanism of a clay-swelling inhibitor on the surface of montmorillonite, a type of clay mineral .

- Methods and Procedures : Molecular dynamics simulations were used to investigate the effects of molecular conformation and temperature on the adsorption ability of the inhibitor .

- Results : The results show that the adsorption ability of the inhibitor on the montmorillonite surface was significantly affected by the molecular conformation .

Ultrasound-Assisted Removal of Aluminum (III) Ions

- Scientific Field : Environmental Science

- Application Summary : This research involves the use of a novel material for the ultrasound-assisted removal of aluminum (III) ions .

- Methods and Procedures : The material was characterized by different techniques such as XRD, SEM, FT-IR, and TGA-DTA. It was then used for the removal of aluminum (III) ions via its complexation with eriochrome cyanine R (ECR) indicator .

- Results : The study does not provide specific results, but the implication is that the material was effective in removing aluminum (III) ions .

Affinity Capillary Electrophoresis (ACE) Method

- Scientific Field : Biochemistry

- Application Summary : An affinity capillary electrophoresis (ACE) method was developed to estimate apparent dissociation constants between bovine brain calmodulin (CaM) and non-peptidic ligands.

- Methods and Procedures : The ACE method was used to estimate the dissociation constants.

- Results : The study does not provide specific results, but the implication is that the ACE method was effective in estimating the dissociation constants.

Synthesis, Characterization, and Biological Evaluation of N,N’-(ethane-1,2-diyl)bis (benzamides)

- Scientific Field : Biochemistry

- Application Summary : This research involves the synthesis, characterization, in vitro biological and docking evaluation of N,N’-(ethane-1,2-diyl)bis (benzamides) .

- Methods and Procedures : The compounds were synthesized and then subjected to in vitro DNA ladder assays to analyze their apoptotic potential .

- Results : The results suggest that the tested bis-amides are highly degradative toward DNA, causing the appearance of more than one bands or complete degradation of DNA .

Ethylenediamine Applications

- Scientific Field : Industrial Chemistry

- Application Summary : Ethylenediamine is used in large quantities for production of many industrial chemicals. It forms derivatives with carboxylic acids (including fatty acids), nitriles, alcohols (at elevated temperatures), alkylating agents, carbon disulfide, and aldehydes and ketones .

- Methods and Procedures : Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .

- Results : The results of this process are used in a wide range of industrial applications .

Propiedades

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-10-4-2-3-9(7-10)8-12-6-5-11/h2-4,7,12H,5-6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIENRTVFLWKWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657492 | |

| Record name | N~1~-[(3-Methoxyphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methoxybenzyl)ethane-1,2-diamine | |

CAS RN |

1048675-29-1 | |

| Record name | N~1~-[(3-Methoxyphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)

![Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B1387443.png)

![2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1387447.png)

![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)

![4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1387454.png)